REACTION_CXSMILES
|
[F:1][C:2]1[CH:20]=[CH:19][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][C:13](=O)[CH:12]([O:17][CH3:18])[CH2:11]2)=[CH:4][CH:3]=1.C([NH2:28])C1C=CC=CC=1.S1C=CC=C1>C1COCC1.[Pd]>[F:1][C:2]1[CH:20]=[CH:19][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH:13]([NH2:28])[CH:12]([O:17][CH3:18])[CH2:11]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCCCN2CC(C(CC2)=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCCCN2CC(C(CC2)=O)OC)C=C1
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
ADDITION
|
Details
|
fresh palladium 10% on charcoal (100 mg) was added
|
Type
|
CUSTOM
|
Details
|
for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
at 50° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under a gentle stream of nitrogen
|
Name
|
1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine
|
Type
|
product
|
Smiles
|
FC1=CC=C(OCCCN2CC(C(CC2)N)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |